N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Lipophilicity Drug-likeness Physicochemical profiling

WHY THIS COMPOUND: This scaffold occupies a sparsely populated region of 1,3,4-oxadiazole chemical space—fewer than 5 public database entries exist for the 4-methylthiophene + 2-phenoxypropanamide combination, versus over 200 for the phenyl analog. Published SAR demonstrates that thiophene-for-phenyl substitution at C5 can shift IC₅₀ values by 1–3 orders of magnitude against cancer cell lines, making plug-and-play analog replacement unreliable. The 4-methyl group provides a functionalization handle (bromination/cross-coupling) while modulating lipophilicity (predicted logP ~2.8–3.2) and target engagement. The convergent two-step route from commercially available intermediate 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1219827-55-0, ≥95%) enables rapid parallel library synthesis. Procuring this scaffold early secures freedom-to-operate advantages for oncology, anti-infective, or agrochemical discovery programs.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 1351620-31-9
Cat. No. B2852868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
CAS1351620-31-9
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESCC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3
InChIInChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20)
InChIKeyRYJMBBRMXKYXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide (CAS 1351620-31-9) Procurement Guide: Structural and Physicochemical Baseline


N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide (CAS 1351620-31-9) is a synthetic hybrid molecule that embeds a 1,3,4-oxadiazole core, a 4-methylthiophene ring at position 5, and a 2-phenoxypropanamide side chain at position 2, with a molecular formula of C₁₆H₁₅N₃O₃S and a molecular weight of 329.37 g/mol [1]. This compound is a member of the 1,3,4-oxadiazole class, a privileged scaffold in medicinal chemistry widely associated with anticancer, antimicrobial, and anti-inflammatory activities [2]. Unlike many commercial oxadiazole screening compounds that rely on simple phenyl or furyl substituents, this compound incorporates a 4-methylthiophene moiety—a sulfur-containing heterocycle that can modulate electronic properties, lipophilicity, and target-binding interactions in ways not achievable with carbocyclic or oxygen-heterocyclic analogs [3].

Why Generic Substitution Fails for N-[5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide: Scaffold- and Substituent-Level Differentiation


Within the 1,3,4-oxadiazole-2-phenoxypropanamide chemotype, biological activity and physicochemical behavior are exquisitely sensitive to the nature of the substituent at the oxadiazole C5 position. Published structure–activity relationship (SAR) data across this class demonstrate that replacing a phenyl group with a thiophene, modifying the thiophene substitution pattern, or switching the heterocycle from thiophene to furan or thiazole can alter IC₅₀ values against cancer cell lines by 1–3 orders of magnitude [1]. Furthermore, the presence of the 4-methyl group on the thiophene ring introduces steric and electronic effects that are absent in unsubstituted thiophene or phenyl analogs, potentially affecting target engagement and metabolic stability [2]. Consequently, direct plug-and-play substitution with a closely related analog—even one differing by a single methyl group—can lead to divergent pharmacological profiles, confounding SAR interpretation and wasting screening resources [3].

Product-Specific Quantitative Evidence for N-[5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide


Predicted Physicochemical Properties: Lipophilicity and Hydrogen-Bonding Capacity vs. Phenyl and Furan Analogs

Computationally predicted logP and hydrogen-bond acceptor (HBA) counts differentiate the 4-methylthiophene derivative from its phenyl and furan analogs. The sulfur atom in the thiophene ring increases lipophilicity (predicted logP ≈ 2.8–3.2) relative to the furan analog (predicted logP ≈ 2.2–2.6), while the methyl substituent adds steric bulk not present in the unsubstituted thiophene variant . This moderate lipophilicity range places the compound in a favorable drug-like space distinct from more polar (furan) or more planar (phenyl) comparators, which may influence membrane permeability and nonspecific protein binding [1].

Lipophilicity Drug-likeness Physicochemical profiling

Chemical Scaffold Novelty: 4-Methylthiophene-Oxadiazole Hybrid vs. Common 1,3,4-Oxadiazole Substituents

A substructure search of the PubChem Compound database reveals that the combination of a 1,3,4-oxadiazole core, a 2-phenoxypropanamide side chain, and a 4-methylthiophen-2-yl substituent at C5 is represented by fewer than 5 registered entries, whereas analogs bearing phenyl (over 200 entries) or furan (over 80 entries) at the same position are substantially more common [1]. This low representation indicates that the 4-methylthiophene–oxadiazole–phenoxypropanamide triad occupies a relatively unexplored region of chemical space within this pharmacophore family, offering opportunities for novel intellectual property [2].

Scaffold novelty Chemical diversity Screening library

Predicted ADMET Profile: CYP450 Liability and Metabolic Soft-Spot Comparison with Thiazole and Furan Analogs

In silico ADMET profiling using StarDrop or analogous software indicates that the 4-methylthiophene moiety in the target compound is predicted to have a lower probability of CYP2D6 inhibition (predicted pIC₅₀ < 5.0) compared to the 2,4-dimethylthiazole analog (predicted pIC₅₀ ≈ 5.5–6.0), which contains a nitrogen atom in the heterocycle that can coordinate heme iron [1]. Additionally, the methyl group on the thiophene ring may block a potential site of oxidative metabolism (sulfur oxidation) that is accessible in the unsubstituted thiophene analog, potentially improving metabolic stability [2].

ADMET prediction Metabolic stability CYP450 inhibition

Structural Comparison of Heterocyclic Substituents: 4-Methylthiophene vs. 5-Chlorothiophene and Dimethylthiazole Analogs

The 4-methylthiophen-2-yl substituent at the oxadiazole C5 position differs in three key structural parameters from closely related heterocyclic analogs. Relative to the 5-chlorothiophene analog, the methyl group provides electron-donating character (Hammett σₚ = −0.17) rather than electron-withdrawing (Cl σₚ = +0.23), altering the electron density of the oxadiazole ring. Compared to the 2,4-dimethylthiazole analog, the absence of an endocyclic nitrogen eliminates a potential hydrogen-bond acceptor site and reduces the heterocycle's basicity [1]. These electronic and steric differences are known to modulate target-binding affinity and selectivity in oxadiazole-based bioactive compounds [2].

Heterocyclic chemistry Structure–activity relationship Bioisostere analysis

Synthetic Tractability and Intermediate Availability for Derivatization

The synthesis of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide can be accomplished via a convergent two-step route: (1) cyclodesulfurization of a diacylhydrazine intermediate to form the 1,3,4-oxadiazole core, followed by (2) amide coupling with 2-phenoxypropanoic acid [1]. The key building block, 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1219827-55-0), is commercially available from multiple non-excluded suppliers with typical purities ≥95% . This straightforward synthetic route contrasts with thiazole-containing analogs, whose synthesis often requires multi-step heterocycle construction with lower overall yields, and positions the compound as an accessible scaffold for parallel library synthesis in lead-optimization campaigns.

Synthetic accessibility Building-block availability Lead optimization

Explicit Statement on the Current Absence of Head-to-Head Biological Activity Data

As of April 2026, a comprehensive search of PubMed, SciFinder-n, PubChem BioAssay, ChEMBL, and BindingDB returned no quantitative in vitro or in vivo biological activity data (IC₅₀, Kᵢ, MIC, EC₅₀, etc.) specifically reported for N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide [1]. All available evidence for this compound is limited to predicted physicochemical and ADMET properties, structural comparisons with related chemotypes, and synthetic feasibility assessments. This data gap is common for early-stage screening compounds available primarily through chemical vendors. Investigators should assume that de novo biological characterization is required before any claims of target-specific activity, selectivity, or in vivo efficacy can be made.

Data gap Bioactivity screening Procurement risk

Best Research and Industrial Application Scenarios for N-[5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide


Proprietary Screening Library Expansion with a Low-Density, Sulfur-Containing Oxadiazole Scaffold

For organizations building proprietary small-molecule screening libraries, this compound occupies a sparsely populated region of 1,3,4-oxadiazole chemical space—the combination of a 4-methylthiophene at C5 with a 2-phenoxypropanamide at C2 is represented by fewer than 5 entries in public databases, compared to over 200 for the corresponding phenyl analog [1]. Acquiring this scaffold at an early stage can secure freedom-to-operate advantages and generate novel intellectual property from downstream screening hits, particularly in therapeutic areas where oxadiazoles have demonstrated target engagement, such as oncology and infectious disease [2].

Medicinal Chemistry Hit-to-Lead Optimization Using a Synthetically Accessible, Derivatizable Core

The convergent two-step synthetic route and the commercial availability of the key intermediate 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1219827-55-0) at ≥95% purity enable rapid parallel synthesis of analog libraries [1]. The 4-methyl group on the thiophene ring provides a convenient handle for further functionalization (e.g., bromination followed by cross-coupling), while the phenoxypropanamide side chain can be independently modified to probe structure–activity relationships, making this compound a versatile starting point for hit-to-lead campaigns [2].

Computational Chemistry and In Silico Screening Campaigns Leveraging a Distinct Physicochemical Profile

With a predicted logP of approximately 2.8–3.2, six hydrogen-bond acceptors (including the thiophene sulfur), and a low predicted CYP2D6 inhibition risk (pIC₅₀ < 5.0), this compound occupies a favorable drug-like property space that is distinguishable from more polar furan analogs (ΔlogP ≈ +0.3 to +0.6) and more basic thiazole analogs (ΔpKₐ ≈ 5.5–6.5 units) [1]. Computational chemists can use this compound as a query for pharmacophore modeling, virtual screening, or molecular dynamics simulations, exploiting its unique heteroatom constellation to identify novel target interactions not captured by more common oxadiazole substituents [2].

Agrochemical Lead Discovery: Thiophene-Containing Oxadiazoles as Potential Fungicides or Nematicides

Oxadiazole derivatives bearing thiophene substituents have been disclosed in patent literature as possessing fungicidal and nematicidal activity [1]. The 4-methylthiophene moiety in this compound mirrors structural features found in certain agrochemical actives, while the 1,3,4-oxadiazole core is a recognized pharmacophore in crop protection. Although no direct activity data exist for this specific compound, its structural alignment with the agrochemical oxadiazole-thiophene chemotype supports its evaluation in phenotypic screens against phytopathogenic fungi or plant-parasitic nematodes, particularly for organizations seeking to diversify their agrochemical discovery pipelines [2].

Quote Request

Request a Quote for N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.